Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, bases, and oxidizing agents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and bases such as sodium hydrogen carbonate . The conditions are typically mild, ensuring the stability of the compound during the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate include:
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
This compound is unique due to its specific structure and the presence of both benzamido and dihydroisoquinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
63500-02-7 |
---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(23)16-14-10-6-5-9-13(14)11-15(21)20(16)19-17(22)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,19,22) |
InChI Key |
PIHMBPPUZNOXCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CC(=O)N1NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.